4-chloro-N-{3-[(3-methoxyphenyl)amino]-6-methylquinoxalin-2-yl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N-{3-[(3-METHOXYPHENYL)AMINO]-6-METHYLQUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a quinoxaline core, a methoxyphenyl group, and a chlorobenzene sulfonamide moiety. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-{3-[(3-METHOXYPHENYL)AMINO]-6-METHYLQUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine derivative with a diketone.
Introduction of the Methoxyphenyl Group: This step involves the nucleophilic aromatic substitution reaction where the methoxyphenyl amine reacts with the quinoxaline intermediate.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the nitro group (if present) or the quinoxaline ring, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-CHLORO-N-{3-[(3-METHOXYPHENYL)AMINO]-6-METHYLQUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-{3-[(3-METHOXYPHENYL)AMINO]-6-METHYLQUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-N-{3-[(3-METHOXYPHENYL)AMINO]-6-METHYLQUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE shares structural similarities with other sulfonamides and quinoxaline derivatives.
- Examples include 4-CHLORO-N-{3-[(3-METHOXYPHENYL)AMINO]-6-METHYLQUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE and 4-CHLORO-N-{3-[(3-METHOXYPHENYL)AMINO]-6-METHYLQUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE.
Uniqueness
- The unique combination of the quinoxaline core, methoxyphenyl group, and chlorobenzene sulfonamide moiety gives it distinct chemical and biological properties.
- Its potential therapeutic applications and specific interactions with molecular targets make it a compound of significant interest in medicinal chemistry.
Properties
Molecular Formula |
C22H19ClN4O3S |
---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
4-chloro-N-[3-(3-methoxyanilino)-6-methylquinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H19ClN4O3S/c1-14-6-11-19-20(12-14)26-21(24-16-4-3-5-17(13-16)30-2)22(25-19)27-31(28,29)18-9-7-15(23)8-10-18/h3-13H,1-2H3,(H,24,26)(H,25,27) |
InChI Key |
XQIXMPYCBDWVSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=N2)NC3=CC(=CC=C3)OC)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.